molecular formula C10H13N3O3 B1478077 Methyl 6-morpholinopyrimidine-4-carboxylate CAS No. 1949816-04-9

Methyl 6-morpholinopyrimidine-4-carboxylate

Cat. No.: B1478077
CAS No.: 1949816-04-9
M. Wt: 223.23 g/mol
InChI Key: MOJUBNLMEZLLBX-UHFFFAOYSA-N
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Description

Methyl 6-morpholinopyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Methyl 6-morpholinopyrimidine-4-carboxylate primarily targets the mammalian target of rapamycin (mTOR), a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

Mode of Action

this compound interacts with its target, mTOR, by binding to the ATP binding pocket of mTOR . This interaction inhibits the function of mTOR, leading to various downstream effects.

Biochemical Pathways

The inhibition of mTOR by this compound affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. The inhibition of mTOR leads to a decrease in protein synthesis and cell proliferation .

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation. It achieves this by inducing apoptosis, a form of programmed cell death. This is evidenced by an increase in reactive oxygen species (ROS) generation, hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell types it is acting upon.

Biochemical Analysis

Biochemical Properties

Methyl 6-morpholinopyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of its potential anticancer properties. This compound has been shown to interact with several enzymes and proteins, including the mammalian target of rapamycin (mTOR). Molecular docking studies have revealed that this compound binds to the ATP binding pocket of mTOR, inhibiting its activity . This interaction is crucial as mTOR is a key regulator of cell growth, proliferation, and survival. Additionally, this compound has been observed to generate reactive oxygen species (ROS), which can induce cellular apoptosis .

Cellular Effects

This compound has been studied for its effects on various types of cells and cellular processes. In vitro studies have demonstrated that this compound exhibits potent anticancer activity against different human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain) cells . The compound induces apoptosis in these cells by generating ROS, leading to an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA . These effects highlight the potential of this compound as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with key biomolecules and subsequent modulation of cellular pathways. As mentioned earlier, this compound binds to the ATP binding pocket of mTOR, inhibiting its kinase activity . This inhibition disrupts the mTOR signaling pathway, which is essential for cell growth and proliferation. Additionally, the generation of ROS by this compound leads to oxidative stress, triggering apoptosis in cancer cells . The compound’s ability to induce apoptosis through both mTOR inhibition and ROS generation underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound may lead to gradual degradation, which could affect its efficacy. Long-term studies are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent anticancer activity, with higher doses leading to increased apoptosis in cancer cells . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxic or adverse effects. High doses of this compound may lead to toxicity, underscoring the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves its conversion into active metabolites that exert anticancer effects These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its therapeutic efficacy. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of the compound within specific tissues are critical factors that influence its therapeutic potential. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, such as the mitochondria and nucleus, where it can induce apoptosis and inhibit mTOR activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

methyl 6-morpholin-4-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-15-10(14)8-6-9(12-7-11-8)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJUBNLMEZLLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182876
Record name 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949816-04-9
Record name 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarboxylic acid, 6-(4-morpholinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.